
Clinical Outcomes & Lipid Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Anacetrapib

CAS No.: 875446-37-0

Cat. No.: S548849

Get Quote

Feature Anacetrapib Evacetrapib

Major Outcomes
Trial

REVEAL [1] [2] [3] ACCELERATE [4] [5]

Trial Population 30,449 adults with atherosclerotic

vascular disease [2]

12,092 adults with high-risk vascular

disease [4]

Background
Therapy

Atorvastatin [2] Standard medical therapy (most on

statins) [4] [5]

Effect on LDL-C ↓ 41% (direct method) [1] ↓ 37.1% (vs. placebo) [4]

Effect on HDL-C ↑ 104% [1] ↑ 131.6% (vs. placebo) [4]

Effect on Major
Coronary Events

↓ 9% (RR 0.91; 95% CI 0.85-0.97;

p=0.004) [1] [3]

No difference (HR 1.01; 95% CI

0.91-1.11; p=0.91) [4]

Key Safety
Findings

No significant increase in adverse

events despite long half-life; no off-
target toxicity [1] [3]

No major safety concerns or off-target

toxicity, but trial stopped early for
futility [4] [5]
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Understanding the design of the pivotal trials is crucial for interpreting these results.

REVEAL Trial (Anacetrapib) Protocol [2]

Study Design: Randomized, double-blind, placebo-controlled clinical trial.
Participants: 30,449 adults (mean age 67) with pre-existing atherosclerotic vascular disease (e.g.,

history of MI, coronary heart disease, cerebrovascular disease).
Intervention: Patients received open-label atorvastatin (aiming for LDL-C <77 mg/dL) and were

randomized to add either anacetrapib 100 mg daily or a matching placebo.
Primary Endpoint: Time to the first major coronary event, defined as a composite of coronary
death, myocardial infarction, or coronary revascularization.
Follow-up & Analysis: Median treatment duration was 4.1 years, with additional post-trial follow-up

in some analyses. The primary analysis was performed on an intention-to-treat basis. Serious
adverse events were centrally adjudicated by clinicians blinded to treatment allocation.

ACCELERATE Trial (Evacetrapib) Protocol [4] [5]

Study Design: Multicenter, randomized, double-blind, placebo-controlled phase 3 trial.
Participants: 12,092 patients with high cardiovascular risk. Eligibility required a history of acute

coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary
artery disease.

Intervention: Patients were randomized to receive either evacetrapib 130 mg daily or a matching
placebo, on top of standard medical therapy.

Primary Endpoint: Composite of cardiovascular death, myocardial infarction, stroke, coronary
revascularization, or hospitalization for unstable angina.

Follow-up & Analysis: The trial was terminated early after a median follow-up of 26 months on the
recommendation of the Data Monitoring Committee due to futility (lack of efficacy). Safety was

monitored, but no specific increased risks were identified.

Mechanisms and Explanations for Divergent Outcomes

The stark difference in clinical outcomes, despite similar potent lipid modulation, has been a focus of

scientific discussion.
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Anacetrapib Proposed Mechanism Evacetrapib Proposed Challenges

CETP Inhibition

Anacetrapib: Lipid & Particle Effects Evacetrapib: Lipid & Particle Effects

Significant ↓ ApoB & ↓ Lp(a) Promotes functional HDL Increases LDL receptor activity No off-target effects Modest ↓ ApoB Potential for dysfunctional HDL ↑ Apo C-III (may impair clearance) Small ↑ in blood pressure

Outcome: ↓ Major Coronary Events Outcome: No Event Reduction

Click to download full resolution via product page

The diagram above illustrates the key mechanistic differences. For a deeper understanding, consider the

following points from the research:

Anacetrapib's Comprehensive Action: The cardiovascular benefit of anacetrapib is attributed not
just to HDL-C increase, but to its combined effect on multiple atherogenic lipids [1]. It significantly

reduces Apolipoprotein B (ApoB) and Lipoprotein(a) (Lp(a)) [1] [6]. Mendelian randomization
studies suggest that reductions in these particles are more strongly linked to cardiovascular risk

reduction than LDL-C alone [1]. Furthermore, anacetrapib increases the catabolism of LDL particles
via the LDL receptor [1].

Evacetrapib's Potential Limitations: Analysis of the ACCELERATE trial suggests that the modest
reduction in ApoB (only 15%) relative to the LDL-C reduction may indicate a mechanism not

involving increased LDL receptor activity, which is known to be beneficial [4]. There is also
speculation that evacetrapib may lead to dysfunctional HDL particles or an increase in

Apolipoprotein C-III, a molecule known to impair triglyceride-rich lipoprotein clearance and is
associated with higher cardiovascular risk [4]. A slight increase in systolic blood pressure (+1.2

mmHg) was also noted, though its clinical impact is unclear [4].
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Conclusion for Drug Development

For researchers and drug development professionals, the journeys of anacetrapib and evacetrapib highlight

several critical lessons:

Lipid changes alone are insufficient surrogates for clinical outcomes. Potent HDL-raising and

LDL-lowering did not guarantee clinical benefit for evacetrapib [4] [5].
The full spectrum of a drug's effects on lipoprotein metabolism (e.g., on ApoB, Lp(a), and

apolipoprotein distribution) may be more important than its effect on single cholesterol metrics [1] [4]
[6].

The importance of long-term, large-scale outcomes trials is undeniable, as underlying
mechanisms and off-target effects can profoundly influence real-world efficacy [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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